molecular formula C19H28N2O B247220 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine

1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine

Cat. No. B247220
M. Wt: 300.4 g/mol
InChI Key: MZVZIWRCKNRMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine, also known as BDMP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine transporter (DAT) inhibitor that has been widely used in scientific research. BDMP has shown promising results in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and depression.

Mechanism of Action

1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in cognitive function, motor control, and mood.
Biochemical and Physiological Effects
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has been shown to have significant effects on dopamine signaling in the brain. It increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in cognitive function, motor control, and mood. 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is its potency and selectivity as a DAT inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in scientific research. One potential direction is the development of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine derivatives with improved potency and selectivity. Another potential direction is the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in combination with other drugs to improve its effectiveness in the treatment of neurological disorders. Finally, the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in animal models of neurological disorders may provide valuable insights into the role of dopamine in these disorders.

Synthesis Methods

1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is synthesized by the reaction of 1-benzoyl-4-piperidone with 3,5-dimethylpyridine in the presence of sodium hydride. The reaction yields 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has been extensively used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to be a potent and selective DAT inhibitor, which means that it blocks the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to improvements in cognitive function, motor control, and mood.

properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H28N2O/c1-15-12-16(2)14-21(13-15)18-8-10-20(11-9-18)19(22)17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3

InChI Key

MZVZIWRCKNRMNB-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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